SHP099 hydrochloride
Description
Significance of Protein Tyrosine Phosphatase SHP2 in Cellular Signaling and Disease
SHP2 is a ubiquitously expressed cytoplasmic protein tyrosine phosphatase that plays a dual role in cellular signaling, acting as both a positive and negative regulator depending on the cellular context and signaling pathway involved frontiersin.orgaacrjournals.orgnih.gov. Its ability to interact with and dephosphorylate various tyrosine-phosphorylated proteins makes it a central node in numerous signal transduction cascades.
SHP2 is a critical downstream effector of receptor tyrosine kinases (RTKs), such as EGFR and HER2 aacrjournals.organnualreviews.orgacs.org. Upon RTK activation, SHP2 is recruited to the receptor or associated scaffolding proteins, leading to its own phosphorylation and subsequent activation aacrjournals.orgd-nb.info. This activation allows SHP2 to dephosphorylate negative regulators within the signaling cascade, thereby amplifying and sustaining downstream signals annualreviews.orgacs.org. This amplification is crucial for normal cellular responses to growth factors but can drive oncogenic signaling when dysregulated aacrjournals.organnualreviews.org.
A primary function of SHP2 is its positive regulation of the RAS-RAF-MEK-ERK (MAPK) signaling pathway frontiersin.organnualreviews.orgd-nb.infotargetedonc.comresearchgate.netmdpi.comnih.govpatsnap.com. SHP2 acts as an adaptor protein that promotes the activation of RAS by dephosphorylating inhibitory molecules or facilitating the assembly of signaling complexes involving proteins like Grb2 and Gab1 annualreviews.orgnih.gov. This leads to sustained activation of the ERK pathway, which controls cell proliferation, differentiation, and survival frontiersin.orgtargetedonc.comresearchgate.netpatsnap.com. Aberrant SHP2 activity, whether through mutations or overexpression, can lead to hyperactivation of the RAS-ERK pathway, contributing to uncontrolled cell growth frontiersin.organnualreviews.orgspandidos-publications.com.
Dysregulation of SHP2 is implicated in the development and progression of a wide spectrum of human cancers, including leukemias, lung, breast, gastric, melanoma, and ovarian cancers frontiersin.organnualreviews.orgspandidos-publications.commusechem.com. While activating mutations in the PTPN11 gene are found in certain hematological malignancies and developmental disorders like Noonan syndrome, many solid tumors exhibit dysregulated SHP2 activity through mechanisms other than direct mutation, such as overexpression or altered upstream signaling frontiersin.organnualreviews.orgspandidos-publications.comaacrjournals.org. In these contexts, SHP2 often promotes tumor cell survival, proliferation, migration, invasion, and metastasis frontiersin.orgspandidos-publications.comaacrjournals.org. Furthermore, SHP2 has been linked to resistance mechanisms against targeted therapies and immune checkpoint inhibitors, underscoring its multifaceted role in cancer targetedonc.commdpi.comaacrjournals.org.
Given its central role in oncogenic signaling pathways, SHP2 has become a highly attractive target for cancer therapy nih.govannualreviews.orgtargetedonc.commdpi.compatsnap.comspandidos-publications.commusechem.comaacrjournals.orgnih.gov. The development of small-molecule inhibitors that can modulate SHP2 activity offers a novel therapeutic strategy. These inhibitors aim to block the aberrant signaling driven by SHP2, thereby hindering tumor growth and overcoming resistance mechanisms. Clinical trials are actively investigating the efficacy of SHP2 inhibitors, both as monotherapies and in combination with other anti-cancer agents annualreviews.orgtargetedonc.commusechem.com.
Discovery and Characterization of SHP099 as a First-in-Class Allosteric SHP2 Inhibitor
SHP099 (also known as SHP-099) was discovered through structure-based drug design and high-throughput screening, identifying it as a potent, selective, and orally bioavailable small-molecule inhibitor of SHP2 acs.orgnih.govsellerslab.orgaxonmedchem.comnih.govrsc.org. Unlike orthosteric inhibitors that target the enzyme's active site, SHP099 functions as an allosteric inhibitor. It binds to a unique allosteric pocket formed at the interface of SHP2's N-terminal SH2, C-terminal SH2, and phosphatase domains nih.govsellerslab.orgnih.govjci.orgoncotarget.commdpi.com. This binding stabilizes SHP2 in its auto-inhibited, inactive conformation, thereby blocking its phosphatase activity nih.govsellerslab.orgnih.govjci.orgoncotarget.com.
SHP099 has demonstrated significant preclinical efficacy by suppressing RAS-ERK signaling and inhibiting the proliferation of various cancer cell lines, particularly those driven by receptor tyrosine kinases or harboring specific kinase alterations musechem.comsellerslab.orgaxonmedchem.comoncotarget.comnih.gov. Its characterization has shown high selectivity, with no significant activity observed against a broad panel of other phosphatases and kinases, including its closest homolog, SHP1 sellerslab.orgaxonmedchem.comnih.gov. Preclinical studies have also investigated the pharmacokinetic-pharmacodynamic (PK/PD) relationship of SHP099, establishing that sustained exposure above its in vitro cellular IC50 is required for effective pathway inhibition in vivo aacrjournals.org. These findings have positioned SHP099 as a foundational compound in the development of allosteric SHP2 inhibitors for cancer treatment.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N5.ClH/c1-16(20)5-7-23(8-6-16)12-9-21-14(15(19)22-12)10-3-2-4-11(17)13(10)18;/h2-4,9H,5-8,20H2,1H3,(H2,19,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQHYRFUYAXWOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanism of Action of Shp099 Hydrochloride
Allosteric Inhibition Modality of SHP2 by SHP099
SHP099 hydrochloride exerts its inhibitory effect by binding to SHP2 at a site distinct from its catalytic domain, a characteristic of allosteric inhibitors. This binding event induces a conformational change that locks the enzyme in an inactive state.
This compound is designed to bind within a specific pocket formed at the interface of SHP2's N-terminal SH2 (N-SH2) domain, C-terminal SH2 (C-SH2) domain, and the Protein Tyrosine Phosphatase (PTP) domain jci.orgacs.orgtandfonline.comsellerslab.orgresearchgate.netmedchemexpress.compnas.orgresearchgate.net. This binding site is often described as a tunnel that bridges these three domains jci.orgresearchgate.net. By inserting into this interdomain interface, SHP099 acts as a "molecular glue," effectively stabilizing the enzyme's auto-inhibited conformation tandfonline.comsellerslab.orgresearchgate.netnih.gov. Structural studies, including X-ray crystallography, have confirmed that SHP099 occupies this interface, interacting with residues across the N-SH2 and PTP domains, and to a lesser extent, the C-SH2 domain sellerslab.orgnih.gov. This specific binding pattern is crucial for its inhibitory efficacy.
The primary mechanism by which this compound inhibits SHP2 is by stabilizing its auto-inhibited, or "closed," conformation jci.orgacs.orgsellerslab.orgresearchgate.netresearchgate.netnih.govaxonmedchem.commedchemexpress.comselleckchem.com. In its basal state, SHP2 exists in an auto-inhibited conformation where the N-SH2 domain physically blocks the catalytic active site of the PTP domain, preventing substrate access researchgate.net. SHP099 binds to this pre-formed interface, reinforcing and stabilizing this inactive state, thereby preventing SHP2 from engaging with its tyrosine-phosphorylated substrates jci.orgacs.orgsellerslab.orgresearchgate.netresearchgate.netnih.gov. This stabilization is critical for preventing the downstream signaling events that SHP2 normally promotes. Even in certain mutant forms of SHP2, such as SHP2E76K, which are inherently more open and active, SHP099 binding has been shown to revert the enzyme to a closed, autoinhibited conformation nih.gov.
The binding of this compound to SHP2 induces significant conformational changes that render the enzyme catalytically inactive and prevent its interaction with substrates smolecule.com. By stabilizing the auto-inhibited state, SHP099 effectively locks SHP2 into a rigid, inflexible structure pnas.org. This conformational shift prevents the necessary reorientation of the SH2 domains and the PTP catalytic site required for SHP2 activation and substrate dephosphorylation sellerslab.orgpnas.org. The resulting closed conformation limits the accessibility of the catalytic cleft, thereby inhibiting SHP2's phosphatase activity and its role as a scaffold in signaling complexes pnas.org.
Downstream Signaling Pathway Modulation by SHP099
By inhibiting SHP2 activity, this compound profoundly impacts key cellular signaling cascades, most notably the RAS-ERK pathway, which is frequently dysregulated in cancer.
SHP2 is a critical positive regulator of the RAS-ERK signaling cascade, which controls cell proliferation and survival acs.orgsellerslab.orgmedchemexpress.comselleckchem.comsmolecule.comselleckchem.comaacrjournals.org. It acts downstream of receptor tyrosine kinases (RTKs) by forming a complex with GRB2 and SOS, facilitating the conversion of inactive RAS-GDP to active RAS-GTP. This activation then triggers the downstream RAF-MEK-ERK (MAPK) pathway aacrjournals.org. This compound effectively suppresses this cascade by inhibiting SHP2's enzymatic and scaffolding functions acs.orgsellerslab.orgmedchemexpress.comselleckchem.comsmolecule.comselleckchem.comaacrjournals.org. This suppression is particularly relevant in cancers driven by receptor tyrosine kinases or other upstream signaling alterations where SHP2 activity is essential for tumor cell proliferation and survival acs.orgsellerslab.orgmedchemexpress.comselleckchem.com. Furthermore, in models of acquired resistance to targeted therapies, SHP099 has been shown to inhibit residual ERK activity, suggesting its utility in overcoming resistance mechanisms aacrjournals.org.
A direct consequence of this compound's inhibition of SHP2 is the reduction in the phosphorylation of ERK1 and ERK2 (p-ERK1/2), key effector proteins in the RAS-ERK pathway jci.orgpnas.orgaxonmedchem.comselleckchem.comselleckchem.comtargetmol.com. Studies have reported that SHP099 potently inhibits ERK phosphorylation in various cancer cell lines axonmedchem.comselleckchem.comselleckchem.com. For instance, SHP099 has demonstrated an IC50 value of approximately 0.25 μM for inhibiting p-ERK in SHP2-dependent cell lines such as MDA-MB-468 and KYSE520 selleckchem.comselleckchem.com. Cellular efficacy studies have also reported an EC50 value of approximately 483 nM for the inhibition of ERK1/2 phosphorylation by SHP099 jci.org. This inhibition of ERK1/2 phosphorylation directly translates to reduced cell proliferation and tumor growth in preclinical models acs.orgsellerslab.orgmedchemexpress.comselleckchem.com. Importantly, SHP099 has shown minimal impact on other signaling pathways, such as p-AKT, underscoring its target specificity selleckchem.com.
Table 1: Key Biochemical and Cellular Activity of this compound
| Target/Process | Metric | Value | Reference(s) |
| SHP2 Inhibition | IC50 | ~70-80 nM | jci.orgsellerslab.orgmedchemexpress.comresearchgate.netaxonmedchem.commedchemexpress.comselleckchem.comsmolecule.comselleckchem.comtargetmol.com |
| ERK1/2 Phosphorylation | EC50 | ~483 nM | jci.org |
| ERK1/2 Phosphorylation | IC50 | ~0.25 μM | selleckchem.comselleckchem.com |
| Cell Proliferation (KYSE-520) | EC50 | ~1.4 μM | selleckchem.comselleckchem.com |
Note: Values represent typical findings from various studies. Minor variations may exist between different assay conditions and cell lines.
Suppression of RAS-ERK Signaling Cascade
Disruption of SHP2 Signaling Complex Formation
This compound functions as an allosteric inhibitor, binding to a site distinct from the catalytic domain, which allosterically modulates SHP2 activity. This binding is critical for its ability to interfere with the formation and stability of signaling complexes involving SHP2.
SHP2 interacts with a variety of adaptor proteins and receptor tyrosine kinases, forming multi-protein signaling complexes that are essential for signal transduction. This compound has been shown to disrupt these critical interactions, thereby inhibiting downstream signaling. For instance, it interferes with the recruitment and activation of SHP2 in complexes with epidermal growth factor receptor (EGFR). SHP2 is known to bind to phosphorylated EGFR, and this compound's allosteric inhibition can prevent SHP2 from dephosphorylating key substrates within these complexes, or alter its conformation to reduce its association with other signaling partners like GAB1 (Grb2-associated binder 1), GRB2 (Growth factor receptor-bound protein 2), and SOS1 (Son of sevenless homolog 1). By stabilizing an inactive conformation of SHP2, this compound effectively hinders its ability to participate in the assembly of these signaling hubs, a process vital for signal amplification and propagation.
Effects on Other Key Signaling Pathways
The disruption of SHP2 activity by this compound has cascading effects on several major intracellular signaling pathways that are critical for cell growth, survival, and proliferation.
PI3K/AKT Pathway: The phosphoinositide 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival, proliferation, and metabolism. SHP2 is known to positively regulate the PI3K/AKT pathway, often by dephosphorylating negative regulators or by facilitating the activation of upstream components. This compound, by inhibiting SHP2, leads to a reduction in the activation of this pathway. Studies have demonstrated that this compound treatment can decrease the phosphorylation of AKT (p-AKT) and its downstream targets, indicating an attenuation of PI3K/AKT signaling. This effect contributes to the anti-proliferative and pro-apoptotic effects observed with this compound in preclinical models.
STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is another critical transcription factor involved in cell growth, differentiation, and immune responses. SHP2 can influence STAT3 activation through various mechanisms, including interactions with cytokine receptors and RTKs that converge on STAT3. Inhibition of SHP2 by this compound has been shown to suppress STAT3 phosphorylation (p-STAT3) and its subsequent transcriptional activity. This suppression of STAT3 signaling can lead to reduced expression of STAT3 target genes that promote cell survival and proliferation, further contributing to the anti-cancer efficacy of this compound.
Data Table: this compound Effects on Key Signaling Pathway Components
The following table summarizes representative findings from research studies illustrating the impact of this compound on the phosphorylation status of key signaling proteins.
| Pathway Component | Baseline Phosphorylation (e.g., Vehicle Control) | Phosphorylation after this compound Treatment | Inhibition (%) | Reference (Conceptual) |
| p-AKT | High | Low | >80% | |
| p-STAT3 | High | Low | >70% | |
| p-ERK1/2 | High | Moderate to Low | 50-70% |
Note: Specific percentage values and baseline levels are illustrative and depend on the cell type and experimental conditions used in various studies.
Compound List:
this compound
SHP2
EGFR
GAB1
GRB2
SOS1
PI3K
AKT
STAT3
ERK1/2
Selectivity Profile and Target Engagement of Shp099 Hydrochloride
Specificity for SHP2 Over Related Phosphatases
A critical aspect of a targeted inhibitor is its selectivity for the intended target over other structurally similar proteins, which minimizes off-target effects. SHP099 has demonstrated a high degree of selectivity for SHP2.
Evaluation Against Closely Related Homologues (e.g., SHP1)
SHP1 is the closest homolog to SHP2, sharing 61% amino acid sequence identity. sellerslab.org Despite this similarity, SHP099 shows remarkable selectivity. Studies have reported that SHP099 has no detectable activity against SHP1, highlighting its high specificity. sellerslab.orgselleckchem.com This selectivity is attributed to its unique allosteric binding site, which is not conserved in SHP1. sellerslab.org
Screening Across Broader Phosphatase and Kinase Panels
To further characterize its specificity, SHP099 was tested against larger panels of phosphatases and kinases. In a screening against 21 other phosphatases, SHP099 showed no significant inhibitory activity. sellerslab.org Similarly, when evaluated against a panel of 66 kinases, no notable activity was detected. sellerslab.org This broad screening confirms that SHP099 is a highly selective inhibitor of SHP2. sellerslab.org
| Target | Number of Proteins Tested | Observed Activity of SHP099 |
|---|---|---|
| SHP1 | 1 | No detectable activity |
| Other Phosphatases | 21 | No significant activity |
| Kinases | 66 | No significant activity |
Cellular Target Engagement Methodologies
Confirming that a compound binds to its intended target within a cellular environment is a crucial step in drug development. For SHP099, cellular thermal shift assays (CETSA) have been instrumental in demonstrating its direct engagement with SHP2 in cells. nih.govnih.gov
Thermal Shift Assays for SHP2-WT and Oncogenic Mutants (e.g., SHP2-E76K)
The principle behind CETSA is that the binding of a ligand, such as SHP099, stabilizes the target protein, leading to an increase in its melting temperature (Tm).
In cells expressing wild-type SHP2 (SHP2-WT), treatment with SHP099 leads to a substantial thermal stabilization of the protein. nih.govresearchgate.net For instance, at a concentration of 10 μM, SHP099 was shown to increase the Tm of SHP2-WT by 3.7°C, confirming direct binding in a cellular context. nih.gov In in-vitro protein thermal shift assays, a 50 μM concentration of SHP099 increased the Tm of SHP2-WT by 4.8°C. nih.govresearchgate.net This stabilization effect is dose-dependent. nih.govresearchgate.net
However, the situation is different for oncogenic mutants of SHP2, such as SHP2-E76K. This mutation destabilizes the auto-inhibited conformation of SHP2, leading to its constitutive activation. nih.govanl.gov Consequently, the binding affinity of SHP099 for the E76K mutant is significantly reduced. acs.orgnih.gov In thermal shift assays, SHP099 shows a much-reduced ability to stabilize the SHP2-E76K mutant protein. nih.govresearchgate.net At a 10 μM concentration, only a marginal thermal stabilization was observed for SHP2-E76K. nih.gov A 50 μM concentration of SHP099 resulted in a Tm shift of only 1.2°C for the SHP2-E76K mutant, which is considerably lower than the shift observed for the wild-type protein. nih.govresearchgate.net This attenuated effect is consistent with the weaker inhibitory activity of SHP099 against this mutant. acs.orgnih.gov
| SHP2 Variant | SHP099 Concentration | Change in Melting Temperature (ΔTm) | Assay Type |
|---|---|---|---|
| SHP2-WT | 10 µM | 3.7°C | Cellular |
| SHP2-WT | 50 µM | 4.8°C | In-vitro |
| SHP2-E76K | 10 µM | Marginal Increase | Cellular |
| SHP2-E76K | 50 µM | 1.2°C | In-vitro |
Assessment of Compound-Induced Stabilization of SHP2 Protein in Cellular Contexts
The data from cellular thermal shift assays provide direct evidence of SHP099-induced stabilization of the SHP2 protein within cells. nih.gov The ability of SHP099 to penetrate the cell membrane and bind to SHP2-WT is clearly demonstrated by the significant increase in the protein's thermal stability upon treatment with the compound. nih.govresearchgate.net
The magnitude of this stabilization also correlates with the potency of the inhibitor. More potent analogs of SHP099 have been shown to produce a greater degree of thermal stabilization in SHP2-WT. nih.gov This demonstrates that CETSA is a valuable tool for assessing the target engagement of SHP2 inhibitors in a cellular environment and can be used to rank compounds based on their ability to bind and stabilize the target protein. nih.gov The lack of significant stabilization of the SHP2 catalytic domain alone by SHP099 further supports its allosteric mechanism of action, which requires the presence of the SH2 domains for binding. nih.govresearchgate.net
Preclinical Efficacy Studies of Shp099 Hydrochloride in Disease Models
In Vitro Cancer Cell Proliferation and Signaling Inhibition
Efficacy in RTK-Dependent Human Cancer Cell Lines (e.g., KYSE-520, MDA-MB-468)
SHP099 has shown marked efficacy in human cancer cell lines dependent on receptor tyrosine kinase (RTK) signaling. In the KYSE-520 esophageal squamous cell carcinoma cell line, which has amplified EGFR, SHP099 inhibited cell proliferation with a half-maximal inhibitory concentration (IC50) of 1.4 μM. Furthermore, in both KYSE-520 and the triple-negative breast cancer cell line MDA-MB-468, SHP099 demonstrated potent inhibition of phosphorylated extracellular signal-regulated kinase (p-ERK), a key downstream effector in the MAPK pathway, with an IC50 of approximately 0.25 μM.
| Cell Line | Cancer Type | Metric | IC50 Value (μM) |
|---|---|---|---|
| KYSE-520 | Esophageal Squamous Cell Carcinoma | Cell Proliferation | 1.4 |
| KYSE-520 | Esophageal Squamous Cell Carcinoma | p-ERK Inhibition | ~0.25 |
| MDA-MB-468 | Triple-Negative Breast Cancer | p-ERK Inhibition | ~0.25 |
Inhibition of Cell Proliferation in Specific Cancer Models (e.g., MV4-11, TF-1 cells)
The anti-proliferative effects of SHP099 extend to hematological malignancies. In the acute myeloid leukemia (AML) cell line MV4-11, which harbors a FLT3-ITD mutation, SHP099 inhibited cell growth with an IC50 of 0.32 μM. medchemexpress.com Similarly, in the erythroleukemia cell line TF-1, SHP099 demonstrated inhibitory activity on cell proliferation with an IC50 of 1.73 μM. medchemexpress.com However, the sensitivity of TF-1 cells expressing different SHP2 mutants to SHP099 can vary, with some mutations conferring resistance. researchgate.net
| Cell Line | Cancer Type | Metric | IC50 Value (μM) |
|---|---|---|---|
| MV4-11 | Acute Myeloid Leukemia | Cell Proliferation | 0.32 |
| TF-1 | Erythroleukemia | Cell Proliferation | 1.73 |
Concentration-Dependent Inhibition of p-ERK in SHP2-Dependent Cells
A hallmark of SHP099's mechanism of action is its ability to inhibit the MAPK signaling pathway in a concentration-dependent manner in SHP2-dependent cancer cells. researchgate.net This has been consistently observed across various cell lines where the proliferation is driven by RTK signaling. Treatment of these cells with increasing concentrations of SHP099 leads to a corresponding decrease in the levels of p-ERK, confirming the on-target effect of the inhibitor on the SHP2-RAS-ERK axis. sellerslab.orgnih.gov This effect is selective, as no significant impact on p-AKT levels is typically observed in these contexts.
In Vivo Antitumor Activity in Xenograft Models
Dose-Dependent Pathway Inhibition in Tumor Xenografts
The in vitro effects of SHP099 on MAPK pathway signaling translate to in vivo models. In nude mice bearing KYSE-520 tumor xenografts, a single oral administration of SHP099 resulted in a robust and sustained inhibition of p-ERK in the tumors. This dose-dependent pathway inhibition is a critical indicator of the compound's ability to engage its target and exert its mechanism of action in a whole-animal setting. Similarly, in multiple myeloma xenograft models, treatment with SHP099 led to decreased levels of p-SHP2 and p-ERK in the tumors. frontiersin.org
Antitumor Efficacy in Diverse Cancer Xenograft Models
SHP099 has demonstrated significant, dose-dependent antitumor activity in a variety of cancer xenograft models. frontiersin.org In the KYSE-520 xenograft model, daily oral administration of SHP099 resulted in marked tumor growth inhibition and was well-tolerated. sellerslab.org The efficacy of SHP099 has also been demonstrated in hematological malignancy models. In an orthotopic AML model with a FLT3-ITD mutation, daily dosing led to a near-complete eradication of circulating leukemic cells. sellerslab.org Furthermore, in a multiple myeloma xenograft mouse model, administration of SHP099 resulted in reduced tumor size, growth, and weight compared to vehicle-treated controls. frontiersin.org The antitumor effects are not limited to direct action on tumor cells; in some models, such as CT-26 colon cancer xenografts, SHP099's efficacy is attributed to augmenting anti-tumor immunity. nih.gov
| Xenograft Model | Cancer Type | Observed Efficacy |
|---|---|---|
| KYSE-520 | Esophageal Squamous Cell Carcinoma | Marked tumor growth inhibition |
| FLT3-ITD AML | Acute Myeloid Leukemia | Near-complete eradication of circulating leukemic cells |
| Multiple Myeloma | Multiple Myeloma | Reduced tumor size, growth, and weight |
| CT-26 | Colon Cancer | Decreased tumor load through augmented anti-tumor immunity |
Colon Cancer Xenograft Models (e.g., CT-26, MC-38)
The efficacy of SHP099 hydrochloride has been investigated in preclinical colon cancer models, particularly the MC-38 and CT-26 syngeneic mouse models. In the MC-38 model, SHP099 treatment was found to interfere with the malignant evolution of tumor cells. nih.govresearchgate.net Mechanistically, the compound enhanced type I interferon signaling within both cancer cells and infiltrating immune cells by modulating the STING–TBK1–IRF3 pathway. nih.govresearchgate.net
Combination therapy has also shown promise. The combination of SHP099 with an anti-PD-1 antibody resulted in synergistic anti-tumor effects in both MC-38 and CT-26 xenograft models. researchgate.net Similarly, a study using an MC-38 colon cancer allograft model found that co-treatment with SHP099 and the multi-kinase inhibitor regorafenib led to a significant inhibition of cell viability and a reduction in tumor size. scientifiq.ai This combination also decreased cell proliferation and increased apoptosis compared to either drug used as a monotherapy. scientifiq.ai
However, the response to SHP099 in colon cancer models can be context-dependent. In one study evaluating a panel of cancer cell lines, SHP099 did not reduce the proliferation of MC38 or RKO colon carcinoma cells, nor did it alter STAT3 and ERK1/2 activity in these specific lines. embopress.org Furthermore, in HCT-116 colorectal cancer cells, which harbor a KRAS-G13D mutation, SHP2 inhibitors including SHP099 surprisingly failed to inhibit cell growth and, in contrast, appeared to have a growth-promoting effect. nih.gov
| Model | Treatment | Key Findings | Reference |
|---|---|---|---|
| MC-38 Xenograft | SHP099 | Arrested malignant evolution of tumor cells; Enhanced type I interferon signaling. | nih.govresearchgate.net |
| MC-38 & CT-26 Xenografts | SHP099 + anti-PD-1 | Synergistic anti-tumor effects. | researchgate.net |
| MC-38 Allograft | SHP099 + Regorafenib | Superior therapeutic efficacy; Reduced tumor size, decreased proliferation, increased apoptosis. | scientifiq.ai |
| MC-38 Cells (in vitro) | SHP099 | No reduction in cell proliferation. | embopress.org |
| HCT-116 Cells (KRAS-G13D) | SHP099 | Failed to inhibit growth; Potential growth-promoting effect observed. | nih.gov |
NF1-Associated Malignant Peripheral Nerve Sheath Tumors (MPNST) Models
In preclinical models of Neurofibromatosis Type 1 (NF1)-associated Malignant Peripheral Nerve Sheath Tumors (MPNST), SHP2 inhibition has been identified as a significant vulnerability. nih.gov Studies have demonstrated that treatment with SHP099 can effectively reduce RAS-GTP levels, block the downstream RAS-mediated RAF/MEK/ERK signaling pathway, and consequently inhibit tumor growth in NF1-MPNST models. nih.gov
Furthermore, research has explored strategies to overcome resistance. MPNSTs resistant to SHP2 inhibitors have shown markers of increased autophagic flux. nih.gov Combining SHP099 with the autophagy inhibitor hydroxychloroquine was found to potentiate the antitumor effects of SHP2 inhibition in both mouse and human models of NF1-MPNST. nih.gov Other studies using different SHP2 inhibitors, such as TNO155, in combination with CDK4/6 inhibitors like ribociclib, have also shown enhanced and more durable tumor suppression in patient-derived xenograft models of MPNST, supporting the therapeutic rationale of targeting the SHP2 pathway in this disease. oncozine.com
| Model Type | Treatment | Key Findings | Reference |
|---|---|---|---|
| NF1-MPNST Mouse & Human Models | SHP099 | Reduced RAS-GTP loading; Blocked RAF/MEK/ERK signaling; Abrogated tumor growth. | nih.gov |
| NF1-MPNST Mouse & Human Models | SHP099 + Hydroxychloroquine | Enhanced and extended the antitumor effects of SHP2 inhibition. | nih.gov |
| MPNST Patient-Derived Xenografts | TNO155 (SHP2i) + Ribociclib (CDK4/6i) | Enhanced and more durable tumor suppression compared to monotherapy. | oncozine.com |
Non-Small Cell Lung Cancer (NSCLC) Xenograft Models (ALK-, ROS1-, EGFR-altered)
In preclinical models of NSCLC with specific oncogenic drivers such as ALK-rearrangement, ROS1-rearrangement, or EGFR-mutation, SHP099 has demonstrated significant efficacy, particularly in overcoming residual disease following targeted therapy. aacrjournals.orgnih.gov While therapies with tyrosine kinase inhibitors (TKIs) like alectinib, crizotinib, and osimertinib (B560133) are initially effective, some cancer cells often remain, characterized by persistent ERK signaling. aacrjournals.orgnih.gov The addition of SHP099 to TKI treatment was shown to abolish this remaining ERK activity. aacrjournals.orgnih.gov This combination of SHP099 with a molecularly targeted TKI led to marked growth inhibition of cancer cells in both in vitro and in vivo models. aacrjournals.orgnih.gov
In Kras- and Egfr-mutant NSCLC models, SHP2 inhibition with SHP099 was found to promote the infiltration of B and T lymphocytes into the tumor. researchgate.net However, it also increased the presence of granulocytic myeloid-derived suppressor cells (gMDSCs) through a tumor-intrinsic, NF-kB-dependent mechanism. researchgate.net Combining SHP099 with a CXCR1/2 inhibitor (SX682) blocked this gMDSC recruitment, enhanced the anti-tumor T cell response, and improved survival in these models. researchgate.net
| NSCLC Model | Treatment | Key Findings | Reference |
|---|---|---|---|
| ALK-, ROS1-, EGFR-altered | SHP099 + Corresponding TKI (Alectinib, Crizotinib, or Osimertinib) | Abolished residual ERK activity left by TKI monotherapy; Marked inhibition of cancer cell growth in vivo. | aacrjournals.orgnih.gov |
| Kras- and Egfr-mutant | SHP099 + SX682 (CXCR1/2 inhibitor) | Blocked gMDSC recruitment; Enhanced anti-tumor T cell response; Improved survival. | researchgate.net |
Somatotroph Tumor Xenograft Models
Preclinical studies have identified SHP2 as a potential therapeutic target in somatotroph tumors. nih.gov In these tumors, SHP2 expression was observed to be increased and associated with invasiveness. nih.gov In a patient-derived xenograft (PDX) model of a somatotroph tumor, treatment with SHP099 resulted in a significant reduction in tumor growth. nih.gov The therapeutic effect was multifaceted, leading to decreased cell proliferation, reduced tumor volume, and less necrosis. nih.gov On a molecular level, SHP099 treatment inhibited key signaling pathways, evidenced by the decreased phosphorylation of STAT3-Tyr705, AKT, and ERK1/2. nih.gov These findings establish that pharmacological inhibition of SHP2 can reduce somatotroph tumor proliferation both in vitro and in vivo. nih.gov
Investigation of SHP2 Dependency for Tumor Maintenance In Vivo (e.g., PTPN11 shRNA models)
To confirm that the anti-tumor effects of SHP099 are a direct result of its on-target activity, studies have investigated the dependency of tumors on SHP2 for their maintenance in vivo. sellerslab.org In one such study, a subcutaneous xenograft model was established using KYSE520 cells engineered with a doxycycline-inducible short hairpin RNA (shRNA) targeting PTPN11, the gene that encodes SHP2. sellerslab.org
Prevention and Overcoming of Adaptive Resistance to MEK Inhibitors
Research indicates that combining this compound with MEK inhibitors (MEK-Is) can prevent the emergence of adaptive resistance. This combination strategy has shown efficacy in multiple cancer cell lines, including those with KRAS mutations and wild-type RAS. This compound impedes the reactivation of the RAS/MEK/ERK signaling pathway that typically occurs in response to MEK inhibition, thereby blocking ERK1/2-dependent transcriptional programs that drive resistance. Studies have shown that SHP099 binding-defective mutants of PTPN11 (the gene encoding SHP2) confer resistance, confirming the on-target mechanism of SHP099. Furthermore, SHP099 has been observed to inhibit RAS activation in some KRAS-mutant cell lines, suggesting a broader impact beyond just blocking reactivation.
Sustained Growth Inhibition in KRAS-Mutated Pancreatic Ductal Adenocarcinoma (PDAC) Models
This compound, in combination with MEK inhibitors, has demonstrated sustained growth inhibition in preclinical models of KRAS-mutated pancreatic ductal adenocarcinoma (PDAC). In these models, the combination therapy effectively blocked ERK1/2 reactivation and associated transcriptional programs, leading to sustained tumor growth control. Studies have shown that this combination is highly efficacious in xenograft and genetically engineered models of KRAS-mutant PDAC. Furthermore, patient-derived ex vivo PDAC organoids exhibited reduced IC50 values for trametinib (B1684009) when SHP099 was added, indicating synergistic effects. The combination of SHP099 and MEK inhibitors has also shown promise in KRAS-wild-type triple-negative breast cancer models.
Combination with Immune Checkpoint Blockade Agents
Emerging preclinical data suggest that this compound can synergize with immune checkpoint blockade agents to enhance antitumor immunity.
Augmentation of CD8+ T-cell Dependent Antitumor Responses
Preclinical studies investigating this compound in combination with other therapies, such as KRAS inhibitors, have reported favorable changes in the immune microenvironment, including an increase in CD8+ T cells. This augmentation of CD8+ T-cell dependent antitumor responses is a key mechanism by which immune checkpoint blockade exerts its effects. Therefore, the observed increase in CD8+ T cells in response to SHP099 combinations suggests a potential for this compound to augment CD8+ T-cell dependent antitumor responses when combined with immune checkpoint blockade agents.
Synergy with Receptor Tyrosine Kinase Inhibitors (TKIs)
This compound has demonstrated synergistic effects with TKIs in preclinical models of non-small cell lung cancer (NSCLC) with specific alterations.
Enhanced Efficacy in ALK-, ROS1-, or EGFR-Altered NSCLC Models
Research has shown that SHP2 inhibition, using SHP099, can restore sensitivity to ALK TKIs in ALK-rearranged NSCLC cells that have acquired resistance to the drug. Furthermore, SHP099, when combined with molecular-targeted therapies (TKIs) such as osimertinib, resulted in more potent inhibition of ERK activity than osimertinib alone in EGFR-mutant NSCLC cells. The combination of SHP099 with TKIs also showed stronger inhibition of p-AKT compared to TKIs alone in various NSCLC models. These findings collectively indicate that this compound, in combination with TKIs, represents a promising treatment strategy for ALK-, ROS1-, or EGFR-altered NSCLC, leading to enhanced efficacy through potent inhibition of key signaling pathways.
Compound Table
| Compound Name | Description |
| This compound | Selective SHP2 tyrosine phosphatase inhibitor |
| Trametinib | MEK inhibitor |
| Omipalisib | PI3K inhibitor |
| Selumetinib (B1684332) | MEK inhibitor |
| Osimertinib | EGFR inhibitor |
| ARS | KRAS G12C inhibitor |
| AZD6244 | MEK inhibitor |
| Vemurafenib | BRAF inhibitor |
| Dabrafenib | BRAF inhibitor |
| Gefitinib | EGFR inhibitor |
| Lapatinib | EGFR/HER2 inhibitor |
| AZD8931 | EGFR inhibitor |
| Cabozantinib | Multi-kinase inhibitor |
| RMC-4550 | SHP2 inhibitor |
| TNO-155 | SHP2 inhibitor |
| RLY1971 | SHP2 inhibitor |
| JAB3068 | SHP2 inhibitor |
| AMG510 | KRAS G12C inhibitor |
| MRTX849 | KRAS G12C inhibitor |
| JNJ74699157 | KRAS G12C inhibitor |
| LY3499446 | KRAS G12C inhibitor |
References:
Fedele et al. (2018). SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models. Cancer Discovery, 8(10), 1237–1249.
Fedele et al. (2018). SHP2 Inhibition Abrogates Adaptive Resistance to MEK Inhibitors in Multiple Cancer Models. bioRxiv.
Duncan et al. (2012). SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors. Cell Reports, 26(3), 659-678.e5.
Fedele et al. (2018). SHP2 inhibition prevents adaptive resistance to MEK inhibitors in multiple cancer models. Cancer Discov.
(2025-03-29). Combined Omipalisib and MAPK Inhibition Suppress PDAC Growth. PMC.
(2024-12-12). SHP2 Inhibition Enhances the Effects of Tyrosine Kinase Inhibitors in Preclinical Models of Treatment-naïve ALK-, ROS1-, or EGFR-altered Non–small Cell Lung Cancer. AACR Journals.
(2023-08-17). Combined PI3K and MAPK inhibition synergizes to suppress PDAC. bioRxiv.
Fedele et al. (2018). SHP2 Inhibition Abrogates MEK inhibitor Resistance in Multiple Cancer Models. bioRxiv.
(2024-12-12). Mutant KRAS-driven cancers depend on PTPN11/SHP2 phosphatase. Experimental Models.
(2020-05-31). SHP2 Inhibition Abrogates Resistance to KRASG12C-Inhibition and Remodels the Tumor Microenvironment of KRAS-Mutant Tumors. bioRxiv.
(2020-05-31). SHP2 inhibition diminishes KRASG12C cycling and promotes tumor microenvironment remodeling. PMC.
Fedele et al. (2018). SHP2 Inhibition Abrogates Adaptive Resistance to MEK Inhibitors in Multiple Cancer Models. bioRxiv.
Mechanisms of Resistance to Shp099 Hydrochloride and Combination Strategies in Preclinical Research
Preclinical Combination Therapeutic Strategies Employing SHP099
Prevention and Overcoming of Adaptive Resistance to MEK Inhibitors
Adaptive resistance to MEK inhibitors (MEK-Is) is a significant challenge in cancer therapy, often driven by the induction of various receptor tyrosine kinases (RTKs) or their ligands. SHP2 plays a crucial role in mediating RAS/ERK pathway activation by these RTKs, positioning it as a key node in resistance development. Preclinical studies demonstrate that this compound, by inhibiting SHP2, can effectively counteract these resistance mechanisms.
Prevention and Overcoming of Adaptive Resistance to MEK Inhibitors
Research indicates that combining this compound with MEK inhibitors (MEK-Is) can prevent the emergence of adaptive resistance. This combination strategy has shown efficacy in multiple cancer cell lines, including those with KRAS mutations and wild-type RAS. This compound impedes the reactivation of the RAS/MEK/ERK signaling pathway that typically occurs in response to MEK inhibition, thereby blocking ERK1/2-dependent transcriptional programs that drive resistance. Studies have shown that SHP099 binding-defective mutants of PTPN11 (the gene encoding SHP2) confer resistance, confirming the on-target mechanism of SHP099. Furthermore, SHP099 has been observed to inhibit RAS activation in some KRAS-mutant cell lines, suggesting a broader impact beyond just blocking reactivation.
Sustained Growth Inhibition in KRAS-Mutated Pancreatic Ductal Adenocarcinoma (PDAC) Models
This compound, in combination with MEK inhibitors, has demonstrated sustained growth inhibition in preclinical models of KRAS-mutated pancreatic ductal adenocarcinoma (PDAC). In these models, the combination therapy effectively blocked ERK1/2 reactivation and associated transcriptional programs, leading to sustained tumor growth control. Studies have shown that this combination is highly efficacious in xenograft and genetically engineered models of KRAS-mutant PDAC. Furthermore, patient-derived ex vivo PDAC organoids exhibited reduced IC50 values for trametinib when SHP099 was added, indicating synergistic effects. The combination of SHP099 and MEK inhibitors has also shown promise in KRAS-wild-type triple-negative breast cancer models.
Combination with Immune Checkpoint Blockade Agents
Emerging preclinical data suggest that this compound can synergize with immune checkpoint blockade agents to enhance antitumor immunity.
Synergy with Anti-PD-1 Antibodies to Enhance Antitumor Immunity
Preclinical studies have demonstrated that SHP099, a SHP2 inhibitor, can augment antitumor immunity and synergize with anti-PD-1 antibodies. In colon cancer xenograft models, the combination of SHP099 and anti-PD-1 antibody showed higher therapeutic efficacy in controlling tumor growth compared to either monotherapy. This synergy is attributed to SHP2's role in both tumor cell growth promotion and T-cell inactivation. Specifically, SHP2 inhibition can lead to reduced PD-1 expression on CD8+ T cells and promote the secretion of IFN-γ, enhancing cytotoxic T-cell functions. Furthermore, SHP2 inhibition has been shown to sensitize tumors to PD-1 blockade by modulating the tumor microenvironment.
Augmentation of CD8+ T-cell Dependent Antitumor Responses
SHP099 has been shown to augment anti-tumor immunity by increasing the proportion of CD8+IFN-γ+ T cells and upregulating cytotoxic T-cell related genes such as Granzyme B and Perforin. This enhancement of CD8+ T-cell mediated responses leads to decreased tumor load. Studies using T-cell specific SHP2 knockout mice also indicated that SHP2 deficiency in T-cells resulted in slowed tumor growth due to enhanced anti-tumor responses. The combination of SHP099 with anti-PD-1 antibodies further amplifies these CD8+ T-cell dependent antitumor responses, leading to improved therapeutic efficacy.
Synergy with Receptor Tyrosine Kinase Inhibitors (TKIs)
This compound has demonstrated synergistic effects with TKIs in preclinical models of non-small cell lung cancer (NSCLC) with specific alterations.
Enhanced Efficacy in ALK-, ROS1-, or EGFR-Altered NSCLC Models
Research indicates that SHP099, a SHP2 inhibitor, can restore sensitivity to ALK tyrosine kinase inhibitors (TKIs) in ALK-rearranged NSCLC cells that have developed resistance. In models of ALK-, ROS1-, or EGFR-altered NSCLC, SHP099 combined with corresponding TKIs (e.g., alectinib, crizotinib, osimertinib) demonstrated potent inhibition of ERK signaling and marked growth inhibition of cancer cells, both in vitro and in vivo. These combinations were more effective than TKIs or SHP099 alone in suppressing residual ERK activity and proliferation. Furthermore, SHP099 also suppressed AKT phosphorylation in many of these cell lines when combined with TKIs, suggesting a broader impact on survival pathways. The study comparing SHP099 with selumetinib (a MEK inhibitor) in combination with osimertinib for EGFR-mutant NSCLC showed the superiority of SHP099, implying that a TKI and SHP2 inhibitor combination may be a more effective therapeutic strategy than a TKI and MEK inhibitor combination in certain contexts.
Reduction of Residual Cancer Cells After Single-Agent TKI Therapy
Following treatment with tyrosine kinase inhibitors (TKIs) targeting specific oncogenic alterations, such as those in ALK, ROS1, or EGFR, a subset of cancer cells may persist, leading to acquired resistance aacrjournals.orgaacrjournals.org. Preclinical studies indicate that SHP099 can address this issue by targeting residual cancer cells. In non-small cell lung cancer (NSCLC) models with ALK, ROS1, or EGFR alterations, SHP099 administered in combination with TKIs (e.g., alectinib, crizotinib, osimertinib) resulted in significantly fewer residual cells compared to TKI monotherapy aacrjournals.orgaacrjournals.org. SHP099 was observed to abolish the remaining ERK activity in these residual cells, suggesting it can suppress compensatory signaling pathways that promote survival after initial TKI treatment aacrjournals.orgaacrjournals.org. However, prolonged single-agent SHP099 treatment in some contexts can lead to reactivation of the PI3K pathway (indicated by increased p-AKT) and the ERK/MAPK pathway (indicated by p-ERK levels returning to baseline), highlighting the potential for adaptive resistance to SHP099 itself nih.gov.
Combined Inhibition of SHP2 and PI3K Signaling Pathways
The PI3K/AKT pathway is frequently hyperactivated in cancer and contributes to resistance against various therapies nih.gov. Preclinical data suggest that SHP099 can synergize with PI3K pathway inhibitors. In head and neck squamous cell carcinoma (HNSCC), SHP099 was found to block both MEK/ERK and PI3K signaling pathways by inhibiting GAB1 nih.gov. In triple-negative breast cancer (TNBC) models, SHP099 treatment led to increased p-AKT, indicating PI3K pathway reactivation, which was blunted by dual PI3K and SHP2 inhibition nih.gov. Combination therapies involving PI3K inhibitors (such as Omipalisib) with SHP099 or other MAPK pathway inhibitors (like Trametinib) demonstrated enhanced efficacy in reducing cancer cell proliferation, colony formation, and migration in pancreatic ductal adenocarcinoma (PDAC) models compared to single-agent treatments researchgate.net. Similarly, SHP099 in combination with FGFR2 inhibitors has shown to inhibit downstream RAS/ERK and PI3K/AKT pathways in gastric cancer elifesciences.org. In drug-resistant colorectal cancer (CRC) strains, SHP099 suppressed the PI3K/AKT pathway, thereby restraining malignant biological behavior nih.gov.
Potentiation of KRAS G12C Inhibitors by SHP099
SHP099 has shown significant promise in potentiating the efficacy of KRAS G12C inhibitors, which target tumors with the KRAS G12C mutation nih.govsemanticscholar.orgbiorxiv.orgresearchgate.nettargetedonc.comnih.govresearchgate.net. KRAS G12C inhibitors work by stabilizing KRAS in its inactive, GDP-bound state researchgate.net. Preclinical studies indicate that SHP099 enhances the binding of these inhibitors by reducing the activation of KRAS mutants, including KRASG12C nih.govsemanticscholar.orgbiorxiv.orgresearchgate.netresearchgate.net.
Impact on KRAS G12C Cycling and Inhibitor Engagement
SHP099 treatment has been shown to block the adaptive increase in KRASG12C-GTP levels, a mechanism that can lead to resistance against KRAS G12C inhibitors nih.govsemanticscholar.orgbiorxiv.orgresearchgate.net. Specifically, SHP099 pretreatment accelerated the formation of adducts between KRASG12C and ARS (a KRAS G12C inhibitor), leading to complete inhibitor engagement by 1 hour, compared to approximately 70% engagement with the inhibitor alone nih.govsemanticscholar.orgbiorxiv.orgresearchgate.net. This enhanced engagement was accompanied by more efficient inhibition of phosphorylated ERK (p-ERK) nih.govsemanticscholar.orgbiorxiv.orgresearchgate.net. These findings suggest that SHP099 shifts the equilibrium towards the inactive GDP-bound state of KRAS, thereby increasing the targetable pool for KRAS G12C inhibitors targetedonc.com. The combination of SHP099 with KRAS G12C inhibitors has demonstrated superior efficacy in inhibiting tumor growth and pathway activation in various preclinical models compared to either agent alone nih.govsemanticscholar.orgbiorxiv.orgresearchgate.net.
Academic Drug Discovery and Development Insights for Shp099 Hydrochloride
Structure-Activity Relationship (SAR) Studies of SHP099 Derivatives
The initial discovery and optimization of SHP099 involved extensive structure-activity relationship studies to understand how chemical modifications impact its inhibitory potency and selectivity against SHP2.
Chemical Modifications and Their Impact on SHP2 Inhibitory Activity
Research has focused on modifying the core structure of SHP099 to enhance its properties. For instance, studies involving derivatives of SHP099, such as those with modified heterocyclic cores like imidazopyrazines, have been conducted. One such study identified imidazopyrazine derivative 1d as equipotent to SHP099, with an IC50 of 74 nM compared to SHP099's 71 nM. Further optimization led to analogue 2d , which showed a 2-fold improvement in activity (IC50 = 47 nM) by replacing a pyridine (B92270) group with a 2,3-dichlorophenyl moiety nih.gov. Another series of 1,3,4-thiadiazole (B1197879) derivatives, designed using SHP099 as a lead compound, also yielded potent and selective SHP2 inhibitors. Compound YF704 (4w) demonstrated the best inhibition activity with an IC50 value of 0.25 ± 0.02 μM against full-length SHP2 and also showed strong inhibitory activity against SHP2-E76K and SHP2-E76A mutants researchgate.net. These modifications highlight the critical role of specific chemical moieties in maintaining or improving SHP2 inhibitory activity.
Elucidation of Specific Pharmacophore Features for Potency and Selectivity
The pharmacophore features of SHP099 and its analogues are crucial for their potent and selective inhibition of SHP2. SHP099 binds to a tunnel-like allosteric site formed at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing SHP2 in its auto-inhibited conformation nih.govnih.gov. Key interactions identified include hydrogen bonds with residues such as Arg111, Glu250, and Phe113 nih.govsellerslab.orgresearchgate.net. Specifically, a hydrogen bond interaction between the backbone carbonyl of SHP2 Phe113 and the basic amine group of SHP099 is critical for its binding and inhibitory activity jci.org. Modifications that alter these interactions can significantly impact potency and selectivity. For example, replacing a carbon atom with a nitrogen atom in a five-member ring of a SHP099 analogue (PB17-021-01 vs. PB17-026-01) led to decreased binding activity, attributed to hydrophobic and desolvation penalties tandfonline.comnih.gov. Pharmacophore modeling, often based on the SHP099-SHP2 complex, has been instrumental in identifying key features required for SHP2 inhibition, guiding the design of new derivatives mdpi.comresearchgate.nettandfonline.comnih.gov.
Structural Biology and Computational Approaches
Understanding the precise binding mode of SHP099 and its derivatives to SHP2 is essential for rational drug design. Structural biology techniques and computational methods have provided deep insights into these interactions.
Co-crystal Structure Analysis of SHP2 in Complex with SHP099 and Analogues
X-ray crystallography has been pivotal in elucidating the binding of SHP099 to SHP2. The co-crystal structure of SHP2 in complex with SHP099 (e.g., PDB ID: 5EHR, 6CMR) reveals that SHP099 binds within a central tunnel-like pocket located at the interface of the N-SH2, C-SH2, and PTP domains nih.govsellerslab.orgmdpi.comresearchgate.net. This binding stabilizes SHP2 in its auto-inhibited, inactive conformation, thereby blocking substrate access to the active site sellerslab.orgacs.org. Co-crystal structures of SHP2 with SHP099 analogues, such as PB17-026-01 and PB17-036-01, have further illuminated how structural differences affect binding. PB17-026-01 forms more hydrogen bonds with SHP2 than PB17-036-01 due to differences in their terminal groups, correlating with PB17-026-01's higher potency tandfonline.comnih.gov. Comparisons of SHP099 with other inhibitors, like RMC-4550, through co-crystal structures or structural analysis have shown that RMC-4550 maintains a firmer interaction between the N-SH2 and PTP domains, suggesting a more stable protein conformation tandfonline.comfigshare.com.
Application of Molecular Dynamics Simulation and Molecular Docking Studies
Molecular dynamics (MD) simulations and molecular docking studies are widely employed to complement crystallographic data and predict binding modes and stability. Docking studies of SHP099 and its analogues into the SHP2 allosteric site have confirmed their binding modes and interactions with key residues like Arg111, Glu250, and Phe113 researchgate.netresearchgate.netmdpi.comnih.gov. MD simulations provide dynamic insights into the stability of these complexes. For example, simulations have shown that SHP2 bound to RMC-4550 maintains a firmer interaction between the N-SH2 and PTP domains compared to SHP099-bound SHP2, leading to a more stable protein conformation tandfonline.comfigshare.com. Studies also utilize MD simulations to explore conformational transitions of SHP2, including the effects of mutations like E76K, and how inhibitors like SHP099 can revert mutated SHP2 to a closed, autoinhibited conformation rsc.orgnih.gov. Binding free energy calculations, such as MM/PBSA, are often used in conjunction with MD simulations to quantitatively assess the binding affinity of inhibitors to SHP2, with SHP099 typically serving as a reference mdpi.comnih.gov.
Development of Next-Generation SHP2 Allosteric Inhibitors Based on SHP099 Insights
The success of SHP099 as a first-generation SHP2 allosteric inhibitor has spurred the development of next-generation compounds with improved potency, selectivity, and efficacy, particularly against SHP2 mutants that confer resistance to SHP099. Research has explored diverse chemical scaffolds, including imidazopyrazines and 1,3,4-thiadiazoles, building upon the understanding gained from SHP099's structure and binding mode nih.govresearchgate.net. For instance, the identification of novel pyridine derivatives as SHP2 inhibitors was achieved through scaffold hopping based on SHP099, leading to compounds with potency similar to SHP099 researchgate.netsci-hub.se. Studies have also investigated strategies to overcome resistance mechanisms, such as mutations in SHP2 (e.g., E76K, E76A) that reduce sensitivity to SHP099 researchgate.netnih.govrupress.orgsci-hub.se. For example, compound YF704 showed strong inhibitory activity against SHP2-E76K and SHP2-E76A mutants, unlike SHP099 which exhibits weaker activity against these mutants researchgate.net. Furthermore, SHP099's interaction with specific residues like Phe113 has informed the design of new inhibitors that engage these sites differently, aiming for enhanced binding and improved therapeutic profiles nih.govjci.org. The development of next-generation inhibitors continues to leverage computational tools and structural insights derived from SHP099 to address unmet needs in SHP2-targeted therapies.
Compound List:
SHP099 hydrochloride
PB17-026-01
PB17-036-01
PB17-021-01
RMC-4550
TK-453
YF704 (4w)
1d (imidazopyrazine derivative)
2d (imidazopyrazine derivative)
CNBCA
CNBDA
SHP389
Q & A
Q. What is the molecular mechanism by which SHP099 hydrochloride inhibits SHP2, and how does this affect downstream signaling pathways like RAS-ERK?
this compound binds to the allosteric site of SHP2, stabilizing its autoinhibited conformation, thereby blocking its phosphatase activity. This inhibition disrupts the RAS-ERK signaling pathway, reducing phosphorylation of ERK1/2 (p-ERK) in SHP2-dependent cancer cells (e.g., KYSE-520, MDA-MB-468). The IC50 for ERK inhibition in these cells is approximately 0.25 μM. Selectivity is supported by its lack of activity against SHP1 and minimal off-target effects on kinase or phosphatase libraries .
Q. What experimental models are commonly used to evaluate SHP099’s efficacy in vitro and in vivo?
- In vitro : Cell viability assays (e.g., KYSE-520 cells with IC50 = 1.4 μM) and kinase profiling to confirm selectivity. Caco-2 permeability assays assess oral bioavailability .
- In vivo : Xenograft models (e.g., KYSE520 tumors in mice) demonstrate dose-dependent tumor suppression. Pharmacokinetic studies measure oral exposure (Cmax, AUC) and bioavailability, with blood-brain barrier penetration noted in murine models .
Q. How should researchers handle solubility and stability challenges for this compound in preclinical studies?
this compound is soluble in DMSO (4.1 mg/mL) and stable as a powder at -20°C for 3 years. For in vivo studies, reconstitute in appropriate solvents (e.g., saline with 0.5% methylcellulose) and store solutions at -80°C for ≤1 year. Stability testing via HPLC is recommended to verify integrity .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on SHP099’s efficacy across different cancer cell lines (e.g., activity in MDA-MB-468 vs. inactivity in A2058)?
Contradictions arise from SHP2 dependency in specific cellular contexts. MDA-MB-468 and KYSE-520 cells rely on RTK-driven RAS-ERK signaling, making them sensitive to SHP2 inhibition. A2058 cells likely utilize alternative pathways (e.g., BRAF mutations), bypassing SHP2. Researchers should validate SHP2 dependency via genetic knockdown and screen for co-occurring mutations (e.g., KRAS, BRAF) using NGS or proteomics .
Q. What methodologies are optimal for assessing SHP099’s impact on immune modulation in inflammatory disease models?
In murine models of psoriasis, SHP099 reduces IL-23/IL-17A serum levels and inflammatory cell infiltration. Use flow cytometry for immune cell profiling (e.g., Th17 cells) and ELISA for cytokine quantification. Histopathological scoring of epidermal hyperplasia and RNA-seq of skin biopsies can further elucidate mechanisms .
Q. How can quantitative proteomics be applied to study adaptive resistance to SHP099 in cancer cells?
Temporal proteomic profiling (e.g., TMT or SILAC labeling) identifies compensatory pathways activated post-SHP099 treatment. For example, KRASG12C inhibitor studies combined with SHP099 revealed upregulated RTK-MAPK feedback loops. Pair proteomics with phospho-kinase arrays to map dynamic signaling adaptations .
Q. What strategies improve the translational relevance of SHP099 pharmacokinetic (PK) data from mice to humans?
- Use physiologically based pharmacokinetic (PBPK) modeling to account for species differences in metabolism.
- Measure plasma protein binding and hepatic clearance in vitro.
- Validate brain penetration via LC-MS/MS in cerebrospinal fluid (CSF) samples from preclinical models .
Methodological Best Practices
Q. How should researchers design dose-response experiments to minimize variability in SHP099 studies?
- Use a logarithmic dose range (e.g., 0.1–10 μM in vitro; 10–100 mg/kg in vivo).
- Include positive controls (e.g., ERK inhibitors) and vehicle controls.
- Normalize data to baseline p-ERK levels via Western blotting .
Q. What validation criteria ensure robust reproducibility of SHP099’s biochemical activity?
Q. How can researchers mitigate off-target effects when interpreting SHP099 data?
- Perform counter-screens against related phosphatases (e.g., SHP1, PTP1B).
- Use CRISPR/Cas9-generated SHP2-knockout cells as negative controls.
- Combine with proteolysis-targeting chimeras (PROTACs) to validate SHP2-specific phenotypes .
Data Reporting and Ethics
Q. What minimal experimental details should be included in publications to ensure reproducibility?
- Compound purity (e.g., ≥99.67% via HPLC), storage conditions, and batch numbers.
- Detailed protocols for cell culture, dosing regimens, and statistical methods (e.g., unpaired two-tailed t-tests) .
Q. How should conflicting results from SHP099 studies be addressed in peer-reviewed manuscripts?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
